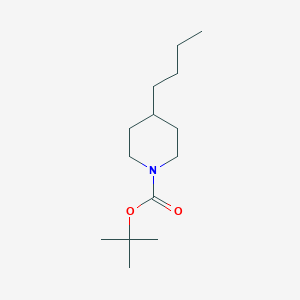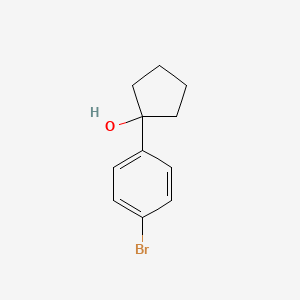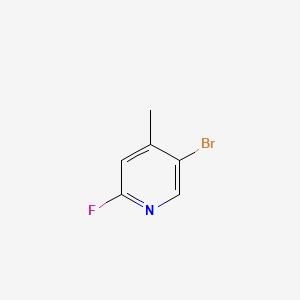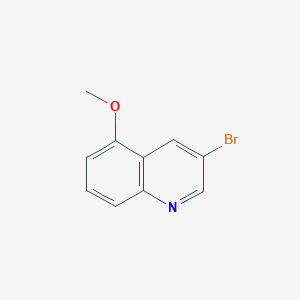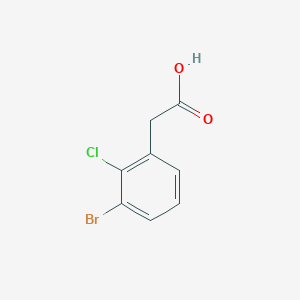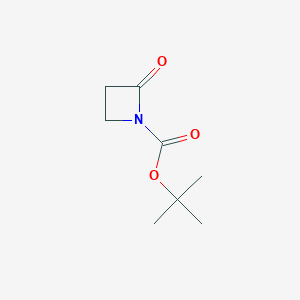
N-Boc-1-(ブロモメチル)シクロプロパンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-1-(bromomethyl)cyclopropanamine, also known as tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate, is a chemical compound with the molecular formula C9H16BrNO2. It is a cyclopropane derivative that contains a bromomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various biologically active molecules .
科学的研究の応用
N-Boc-1-(bromomethyl)cyclopropanamine is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used in the preparation of complex organic molecules, including natural products and bioactive compounds.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-1-(bromomethyl)cyclopropanamine can be synthesized through several synthetic routes. One common method involves the bromination of N-Boc-cyclopropanamine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for N-Boc-1-(bromomethyl)cyclopropanamine are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale reactions and optimization for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-Boc-1-(bromomethyl)cyclopropanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like dichloromethane or methanol.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted cyclopropanamines, depending on the nucleophile used.
Deprotection: The major product is the free amine, 1-(bromomethyl)cyclopropanamine.
作用機序
The mechanism of action of N-Boc-1-(bromomethyl)cyclopropanamine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The Boc protecting group provides stability during synthetic transformations and can be removed under acidic conditions to reveal the free amine .
類似化合物との比較
Similar Compounds
N-Boc-1-(chloromethyl)cyclopropanamine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
N-Boc-1-(iodomethyl)cyclopropanamine: Similar structure but with an iodomethyl group instead of a bromomethyl group.
N-Boc-1-(hydroxymethyl)cyclopropanamine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
N-Boc-1-(bromomethyl)cyclopropanamine is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSNJVSPVAKNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624799 |
Source


|
| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387845-49-0 |
Source


|
| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



